molecular formula C28H33ClN2O B12349225 N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride CAS No. 2748301-34-8

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride

Cat. No.: B12349225
CAS No.: 2748301-34-8
M. Wt: 449.0 g/mol
InChI Key: HLQGDHSEVQEACZ-UHFFFAOYSA-N
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Description

N-Phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]propanamide, monohydrochloride (IUPAC name), commonly termed 4-Phenylfentanyl hydrochloride, is a synthetic opioid and fentanyl analogue. Its molecular formula is C₂₂H₂₈N₂O·HCl, with a molecular weight of 391.93 g/mol (monoisotopic mass: 390.19 g/mol) . The compound is identified by CAS No. 120448-97-7 and is classified as a controlled substance due to its structural and pharmacological similarity to fentanyl . It features a phenyl substitution at the 4-position of the piperidine ring, distinguishing it from other fentanyl derivatives .

Properties

CAS No.

2748301-34-8

Molecular Formula

C28H33ClN2O

Molecular Weight

449.0 g/mol

IUPAC Name

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C28H32N2O.ClH/c1-2-27(31)30(26-16-10-5-11-17-26)28(25-14-8-4-9-15-25)19-22-29(23-20-28)21-18-24-12-6-3-7-13-24;/h3-17H,2,18-23H2,1H3;1H

InChI Key

HLQGDHSEVQEACZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H28N2OC_{22}H_{28}N_{2}O and a molecular weight of approximately 337.5 g/mol. It is categorized under the 4-anilidopiperidine class of synthetic opioids, which are known for their potent analgesic effects. The structure features a piperidine ring substituted with phenyl and phenethyl groups, which contribute to its pharmacological activity.

Analgesic Properties

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide has been investigated for its analgesic properties, particularly in comparison to other opioids like morphine and fentanyl. Studies indicate that compounds in the fentanyl series exhibit high affinity for the mu-opioid receptor (MOR), which is primarily responsible for their analgesic effects. For instance, research shows that this compound has a significantly lower IC50 than morphine, indicating greater potency in binding to the MOR .

Receptor Affinity Studies

Research has demonstrated that this compound exhibits selective binding to opioid receptors, particularly the mu-opioid receptor, while showing lower affinity for delta (δ) and kappa (κ) receptors. This selectivity is crucial because it suggests a reduced risk of side effects commonly associated with non-selective opioids . The binding affinity studies reveal that as the mu-affinity increases, selectivity for other receptors tends to decrease .

Synthesis and Derivative Development

The synthesis of N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide has been well-documented in literature. Various derivatives have been synthesized to enhance potency and reduce side effects. For example, modifications to the piperidine ring or substituents have been explored to improve analgesic efficacy while minimizing adverse reactions .

Case Study 1: Analgesic Efficacy Comparison

A study comparing various fentanyl derivatives highlighted that N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide exhibited an effective dose (ED50) significantly lower than that of morphine in animal models, indicating its potential as a powerful analgesic agent .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound in animal models showed that it could effectively alleviate pain without producing significant sedation or respiratory depression, common side effects associated with traditional opioids .

Mechanism of Action

The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent inhibition of neurotransmitter release. This results in potent analgesic effects and sedation .

Comparison with Similar Compounds

Table 1: Structural Features of Fentanyl Analogues

Compound Name Substituent (Piperidine Position) Aniline Ring Modification Molecular Formula CAS Number Key Evidence
4-Phenylfentanyl 4-Phenyl None C₂₂H₂₈N₂O·HCl 120448-97-7
Fentanyl None None C₂₂H₂₈N₂O 437-38-7
meta-Fluorofentanyl None 3-Fluoro C₂₂H₂₇ClFN₂O 2309383-05-7
para-Methoxyfentanyl None 4-Methoxy C₂₃H₃₀N₂O₂·HCl Not provided
Cyclopentyl Fentanyl Cyclopentanoyl None C₂₅H₃₂N₂O·HCl 2306824-94-0
Sufentanyl (R 30730) 4-(Methoxymethyl) 2-Thienylethyl C₂₀H₂₉N₂O₂S·HCl 61086-18-8

Key Structural Insights :

  • Analogues like meta-fluorofentanyl and para-methoxyfentanyl modify the aniline ring, impacting µ-opioid receptor affinity .
  • Cyclopentyl fentanyl replaces the propanamide group with a cyclopentanoyl moiety, increasing metabolic stability .

Pharmacological Comparison

Table 2: Pharmacological Data of Selected Analogues

Compound Name Potency (vs. Morphine) Duration of Action (Hours) Safety Margin (LD₅₀/ED₅₀) Key Evidence
4-Phenylfentanyl Not explicitly reported Similar to fentanyl High (inferred)
Fentanyl 100× 1–2 277
R 31 833 10,031× >8 25,211
R 30730 (Sufentanyl) 4,521× 1–2 25,211

Key Pharmacological Insights :

  • 4-Phenylfentanyl’s potency is inferred to exceed fentanyl due to structural optimizations in the piperidine ring, though exact data are unavailable .
  • R 31 833 (a methyl ester derivative) demonstrates extreme potency (>10,000× morphine) and prolonged duration (>8 hours) .
  • Safety margins (LD₅₀/ED₅₀) for 4-substituted fentanyls are exceptionally high (e.g., 25,211 for R 30730), suggesting reduced acute toxicity risks compared to morphine .

Metabolic Pathways

Fentanyl and its analogues are metabolized primarily via CYP3A4-mediated N-dealkylation to nor-metabolites (e.g., norfentanyl) .

  • 4-Phenylfentanyl : Likely undergoes similar hepatic and intestinal CYP3A4 metabolism, but the 4-phenyl group may slow enzymatic degradation, prolonging half-life .
  • meta-Fluorofentanyl: The 3-fluoro group may reduce metabolic clearance compared to non-halogenated analogues .
  • Cyclopentyl fentanyl: The cyclopentanoyl group resists esterase-mediated hydrolysis, enhancing metabolic stability .

Legal and Regulatory Status

  • 4-Phenylfentanyl is regulated under the U.S. Controlled Substances Act as a fentanyl analogue, subject to Schedule I penalties .
  • Penalties for trafficking 4-Phenylfentanyl align with those for fentanyl, including mandatory minimum sentences for quantities as low as 10 grams .

Biological Activity

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride, is a synthetic compound related to the fentanyl class of opioids. This compound exhibits significant biological activity primarily as an analgesic. Understanding its pharmacological properties, receptor interactions, and potential therapeutic applications is crucial for evaluating its role in pain management and its implications in drug abuse.

  • Molecular Formula : C22H29N2O
  • Molecular Weight : 337.5 g/mol
  • CAS Number : 24775-76-6

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide acts primarily on the mu-opioid receptors (MOR), which are pivotal in mediating analgesic effects. Research indicates that compounds in the fentanyl series, including this one, exhibit high selectivity for MOR while showing lower affinity for delta (δ) and kappa (κ) receptors. This selectivity is essential as it correlates with the analgesic potency and reduced side effects typically associated with non-selective opioids .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Analgesic Potency Exhibits significant analgesic effects comparable to other fentanyl derivatives.
Receptor Affinity High affinity for mu-opioid receptors; low affinity for delta and kappa receptors.
Side Effects Potential for respiratory depression, sedation, and risk of addiction similar to other opioids.

Case Studies and Research Findings

  • Analgesic Efficacy :
    • In a study examining various fentanyl analogs, N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide demonstrated an effective dose (ED50) comparable to fentanyl itself, indicating its potential as a potent analgesic agent .
  • Comparative Studies :
    • Comparative analyses of this compound with morphine revealed that while both exhibit analgesic properties, the potency of N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide was noted to be significantly higher than that of morphine at similar concentrations .
  • Toxicological Assessments :
    • Toxicological studies have indicated that while this compound is effective for pain relief, it also carries risks associated with opioid use, such as dependency and overdose potential. These findings underscore the need for careful clinical monitoring when used in therapeutic settings .

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